molecular formula C17H18O B13143291 pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde

pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde

Cat. No.: B13143291
M. Wt: 238.32 g/mol
InChI Key: UHLGGAOKVIIWFL-UHFFFAOYSA-N
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Description

Pentacyclo[102115,802,1104,9]hexadeca-2(11),3,9-triene-3-carbaldehyde is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its intricate arrangement of carbon atoms, which form multiple interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by a series of cyclization and functional group transformations. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

While the industrial production of this compound is not widely documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbaldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its reactive functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),6,13-triene-3,10-dione: Similar pentacyclic structure but with different functional groups.

    Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione: Another related compound with variations in the ring structure and functional groups.

Uniqueness

Pentacyclo[102115,802,1104,9]hexadeca-2(11),3,9-triene-3-carbaldehyde is unique due to its specific arrangement of rings and the presence of a carbaldehyde group

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde

InChI

InChI=1S/C17H18O/c18-8-15-16-11-3-1-9(5-11)13(16)7-14-10-2-4-12(6-10)17(14)15/h7-12H,1-6H2

InChI Key

UHLGGAOKVIIWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=CC4=C(C5CCC4C5)C(=C23)C=O

Origin of Product

United States

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